molecular formula C19H19ClN2O4S B3606273 ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate

ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B3606273
M. Wt: 406.9 g/mol
InChI Key: RSPAORNCAXWDKL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as a cyano group, a carboxylate ester, and a chlorophenoxy group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.

    Amidation: The amido group is introduced through an amidation reaction involving the corresponding amine and an acid chloride.

    Chlorophenoxy Substitution: The chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction using 4-chlorophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenoxy)acetate: Similar in structure but lacks the thiophene ring and cyano group.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    2-(4-Chlorophenoxy)ethyl 2-methyl-5-(methylsulfonyl)benzoate: Contains a benzoate group instead of a thiophene ring.

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-5-25-17(23)15-11(2)14(10-21)16(27-15)22-18(24)19(3,4)26-13-8-6-12(20)7-9-13/h6-9H,5H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPAORNCAXWDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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